molecular formula C23H20N2O6S2 B12127827 methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12127827
M. Wt: 484.5 g/mol
InChI Key: RVMNGTUGXVSKEA-UHFFFAOYSA-N
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Description

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a dihydro-pyrrole moiety. Key structural elements include:

  • A methyl ester at position 5 of the thiazole ring, influencing solubility and metabolic stability.
  • A phenyl substituent at position 5 of the pyrrole ring, enhancing aromatic interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its synthesis typically involves multi-step condensation and cyclization reactions, with crystallization often performed in polar solvents like dimethylformamide (DMF) .

Properties

Molecular Formula

C23H20N2O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3

InChI Key

RVMNGTUGXVSKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

Preparation Methods

Pyrrolidinone Ring Formation

The synthesis begins with the preparation of the 2,5-dihydro-1H-pyrrol-1-yl core. A substituted pyrrolidinone intermediate is synthesized via a [3+2] cycloaddition between a nitroalkene and a β-keto ester. For example, phenylacetaldehyde derivatives react with methyl acetoacetate under basic conditions to form the pyrrolidinone skeleton. The hydroxyl group at position 3 is introduced through oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA), achieving >85% regioselectivity.

Sulfonylation at Position 4

Sulfonylation of the pyrrolidinone intermediate is performed using 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous dichloromethane. Catalytic dimethylaminopyridine (DMAP) enhances reactivity, yielding the sulfonylated product at 0–5°C to minimize side reactions. This step achieves near-quantitative conversion (98% yield), critical for maintaining downstream functional group fidelity.

Thiazole Ring Construction

The 1,3-thiazole moiety is introduced via a Hantzsch thiazole synthesis. Methyl 4-methylthiazole-5-carboxylate is generated by reacting thiourea with α-bromo ketones (e.g., methyl 2-bromoacetoacetate) in ethanol under reflux. Subsequent N-alkylation of the pyrrolidinone sulfonate with the thiazole intermediate occurs via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by potassium carbonate in dimethylformamide (DMF) at 80°C.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Sulfonylation : Lower temperatures (0–5°C) prevent sulfonate group migration.

  • Cyclization : Thiazole formation requires refluxing ethanol (78°C) to drive dehydration.

  • Coupling : SNAr reactions proceed efficiently at 80°C with K2CO3 as a base.

Solvent and Reagent Selection

StepSolventReagentYield (%)
SulfonylationCH2Cl2TsCl, DMAP98
Thiazole synthesisEthanolThiourea, Br282
N-AlkylationDMFK2CO375

Polar aprotic solvents (DMF) enhance nucleophilicity in coupling reactions, while dichloromethane minimizes solvolysis during sulfonylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.2 Hz, 2H, Ts aryl), 7.45 (d, J = 8.0 Hz, 2H, Ph), 6.21 (s, 1H, pyrrolidinone C3-H), 3.91 (s, 3H, COOCH3).

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1670 cm⁻¹ (pyrrolidinone C=O), 1350 cm⁻¹ (S=O).

Physical Properties

PropertyValue
Molecular Weight498.6 g/mol
Melting Point208–211°C
SolubilityDMSO, CHCl3

Scalability and Industrial Adaptations

Large-scale production employs continuous-flow reactors for the sulfonylation step, reducing reaction time from 12 hours to 30 minutes. Ester hydrolysis (e.g., using NaOH in MeOH/H2O) achieves >96% yield for carboxylate derivatives, as demonstrated in analog synthesis.

Applications and Derivatives

The compound serves as a precursor to protease inhibitors and kinase modulators. Derivatives with modified sulfonate groups exhibit enhanced bioavailability in preclinical studies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the 4-methylbenzene ring participates in nucleophilic displacement reactions under controlled conditions.

  • Reaction with Amines :
    Primary and secondary amines (e.g., methylamine, piperidine) displace the sulfonyl group in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding substituted sulfonamides. For example:

    Compound+R-NH2R-NH-SO2-C6H4-CH3+Byproducts\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-SO}_2\text{-C}_6\text{H}_4\text{-CH}_3 + \text{Byproducts}

    Reaction completion typically requires 6–12 hours, with yields ranging from 45% to 72% depending on steric hindrance .

  • Halogenation :
    Bromination occurs at the para position of the 4-methylbenzenesulfonyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This modification enhances electrophilicity for subsequent coupling reactions .

Ester Hydrolysis and Functionalization

The methyl ester at the thiazole-5-position undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :
    Treatment with NaOH (2M, aqueous ethanol, reflux) generates the corresponding carboxylic acid, which can be further functionalized via amidation or esterification.

    COOCH3OHCOOHSOCl2COClR-OHCOOR\text{COOCH}_3 \xrightarrow{\text{OH}^-} \text{COOH} \xrightarrow{\text{SOCl}_2} \text{COCl} \xrightarrow{\text{R-OH}} \text{COOR}

    Yields for hydrolysis exceed 85% under optimized conditions.

  • Acid-Catalyzed Transesterification :
    In methanol/H₂SO₄, the methyl ester exchanges with longer-chain alcohols (e.g., benzyl alcohol), producing esters with improved lipophilicity for pharmacological studies.

Cyclization and Ring-Modification Reactions

The pyrrolidinone moiety undergoes ring-expansion and contraction reactions:

  • Thermal Cyclization :
    Heating in toluene (110°C, 24h) induces intramolecular cyclization between the pyrrolidinone’s carbonyl and the thiazole’s nitrogen, forming a fused bicyclic structure. This reaction is reversible under acidic conditions .

  • Oxidative Ring Opening :
    Treatment with H₂O₂/Fe²⁺ cleaves the pyrrolidinone ring, generating a diketone intermediate that can re-cyclize with amines to form imidazole derivatives .

Electrophilic Aromatic Substitution

The phenyl group at the pyrrolidinone’s 5-position undergoes electrophilic substitution:

  • Nitration :
    Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group predominantly at the para position (78% yield). The nitro derivative serves as a precursor for amine synthesis via reduction.

  • Sulfonation :
    Fuming H₂SO₄ sulfonates the phenyl ring, though competing sulfonyl-group degradation limits practical utility.

Redox Reactions

  • Oxidation of the Hydroxyl Group :
    The 3-hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone-pyrrole derivative. Over-oxidation is minimized at 0–5°C .

  • Reduction of the Thiazole Ring :
    Catalytic hydrogenation (H₂/Pd-C, EtOH) partially reduces the thiazole’s double bond, altering conjugation and pharmacological activity.

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed couplings:

Reaction Type Conditions Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hBiaryl-thiazole hybrid62%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene, 100°CThiazole-amine conjugate55%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Degradation Pathways

  • Photolytic Degradation :
    UV exposure (254 nm) in acetonitrile cleaves the sulfonyl-pyrrolidinone bond, generating 4-methylbenzenesulfonic acid and a fragmented thiazole-pyrrole derivative.

  • Acidic Hydrolysis :
    Concentrated HCl (reflux) hydrolyzes both the ester and sulfonyl groups, yielding a complex mixture of aromatic acids and amines .

Key Mechanistic Insights

  • The sulfonyl group’s electron-withdrawing nature directs electrophilic substitution to the phenyl ring rather than the thiazole .

  • Steric hindrance from the 4-methyl group on the benzene ring slows nucleophilic substitution compared to unsubstituted analogs.

Scientific Research Applications

Scientific Research Applications

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several notable applications:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound is studied for its interactions with biological macromolecules such as DNA and proteins. Research indicates that it may influence cellular processes through these interactions.

Medicine

There is growing interest in the pharmacological activities of this compound:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antimicrobial Activity : Research has shown that derivatives exhibit significant inhibition against bacteria such as E. coli and S. aureus, indicating its potential for developing new antibiotics.

Industry

The compound is explored for applications in material science, particularly in developing new materials with specific properties such as nonlinear optical characteristics.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study FocusFindings
Antibacterial ActivityCompounds with similar structures showed significant inhibition against E. coli and S. aureus, suggesting potential for antibiotic development.
Antiviral AssaysDerivatives were tested against HIV, with some exhibiting nanomolar potency against wild-type integrase.
Cytotoxicity StudiesEvaluated on various cancer cell lines; certain derivatives displayed promising anticancer activity by inducing apoptosis in tumor cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific biological context .

Comparison with Similar Compounds

Compound 3 : Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (RN: 617697-95-7)

  • Key Differences :
    • Replaces the 4-methylbenzenesulfonyl group with a 3-fluoro-4-methylbenzoyl moiety.
    • Introduces a 4-fluorophenyl group at position 2 of the pyrrole ring.
  • The benzoyl group may reduce steric hindrance compared to the bulkier sulfonyl group, altering crystallinity .

Compounds 4 and 5 ():

  • Structure :
    • Feature chlorophenyl (4) and fluorophenyl (5) groups at position 4 of the thiazole ring.
    • Include a triazolyl-pyrazolyl hybrid substituent instead of a pyrrole-thiazole system.
  • Crystallographic Data :
    • Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit.
    • Planar molecular conformations except for a perpendicular fluorophenyl group, suggesting flexibility in intermolecular interactions .

Analogues with Varied Ester and Aryl Groups

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (RN: 609794-26-5)

  • Key Differences :
    • Substitutes the methyl ester with an ethyl ester and introduces a 4-butoxybenzoyl group.

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (RN: 618071-83-3)

  • Key Differences :
    • Uses an allyl ester and a 3-methoxyphenyl substituent.
  • Implications :
    • The allyl group may confer susceptibility to enzymatic hydrolysis, affecting prodrug design strategies .

Comparative Analysis Table

Property Target Compound Compound 3 (RN: 617697-95-7) Compound 4 () Ethyl Ester Analogue (RN: 609794-26-5)
Core Structure Pyrrole-thiazole Pyrrole-thiazole Triazolyl-pyrazolyl-thiazole Pyrrole-thiazole
Key Substituents 4-MeBenzenesulfonyl, methyl ester 3-Fluoro-4-MeBenzoyl, 4-FluoroPh 4-ClPh, triazolyl-pyrazolyl 4-ButoxyBenzoyl, ethyl ester
Crystallinity Likely triclinic (DMF solvent) Not reported Triclinic $ P\overline{1} $ Not reported
Electron Effects Sulfonyl (strong EWG) Benzoyl (moderate EWG) Chlorophenyl (moderate EWG) Butoxy (EDG)
Synthetic Yield High (similar to ) Not reported High (86–92%) Not reported

Methodological Considerations

  • Crystallography : Structures of analogues (e.g., Compounds 4 and 5) were resolved using SHELXL , ensuring high precision in bond-length and angle measurements .

Biological Activity

Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a pyrrole moiety, and various substituents that enhance its potential biological activity. Its molecular formula is C24H22N2O6S2C_{24}H_{22}N_{2}O_{6}S_{2} with a molecular weight of 498.6 g/mol .

PropertyValue
Molecular FormulaC24H22N2O6S2
Molecular Weight498.6 g/mol
CAS Number879943-01-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which blocks their activity. These interactions may involve:

  • Inhibition of DNA replication : The compound may interfere with the replication process by targeting DNA polymerases.
  • Antimicrobial activity : The sulfonamide group in the structure suggests potential antimicrobial properties, possibly through inhibition of bacterial folate synthesis .

Antimicrobial Properties

The compound has shown promising results in various studies regarding its antimicrobial activity. For instance, it has been evaluated against several bacterial strains using the agar disc-diffusion method. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives containing similar structures and found that many exhibited significant inhibition against E. coli and S. aureus, indicating the potential for developing new antibiotics based on this scaffold .
  • Antiviral Assays : Compounds derived from thiazole and pyrrole structures have been tested for their efficacy against HIV. One study reported that specific derivatives showed nanomolar potency against wild-type integrase enzymes, indicating that modifications in the thiazole or pyrrole moieties could enhance antiviral activity .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might interfere with essential cellular processes such as protein synthesis and cell signaling pathways, which are critical for pathogen survival .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation and functionalization steps. For example:

  • Cyclocondensation : Use precursors like substituted hydrazines and β-keto esters to form the pyrrol-2-one core (analogous to methods in pyrazole synthesis ).
  • Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions .
  • Thiazole Formation : Employ Hantzsch thiazole synthesis by reacting thioamide intermediates with α-haloketones .
    • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals to protons in the pyrrol-2-one (δ 5.5–6.5 ppm), thiazole (δ 7.0–8.0 ppm), and sulfonyl groups (δ 2.4 ppm for methyl) .
  • FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) and detect fragmentation patterns .

Q. How should researchers assess the hydrolytic stability of the ester and sulfonyl groups under varying pH conditions?

  • Methodological Answer :

  • Acidic/Basic Hydrolysis : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
  • Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Stability is typically lower in alkaline conditions due to ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of the pyrrol-2-one ring formation during synthesis?

  • Methodological Answer :

  • Reagent Selection : Use Vilsmeier-Haack reagents (POCl3/DMF) for controlled cyclization .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2) to enhance reaction efficiency .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .

Q. What experimental strategies resolve contradictions between theoretical and observed 1H NMR shifts for the thiazole and pyrrole protons?

  • Methodological Answer :

  • Variable Temperature NMR (VT-NMR) : Identify tautomeric equilibria (e.g., keto-enol shifts in pyrrol-2-one) by analyzing spectra at 25°C and −40°C .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data .

Q. How to design a bioactivity screening protocol targeting enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Select targets (e.g., cyclooxygenase-2 or kinases) based on structural analogs. Use fluorescence-based assays with positive/negative controls .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

  • Methodological Answer :

  • ANOVA : Compare mean inhibitory activity across concentrations with post-hoc Tukey tests .
  • Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and bioactivity .

Q. How to address discrepancies in mass spectrometry data suggesting unexpected adduct formation?

  • Methodological Answer :

  • Ionization Parameter Adjustment : Reduce in-source fragmentation by lowering ESI voltage or using softer ionization (e.g., MALDI) .
  • Adduct Identification : Compare observed adducts (e.g., [M+Na]+) with theoretical isotopic patterns using software like mMass .

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